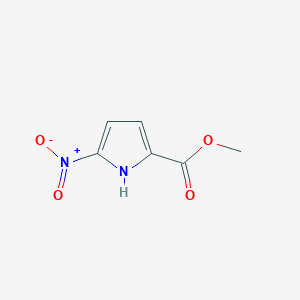

Methyl 5-nitro-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6(9)4-2-3-5(7-4)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJHSLVRAQKAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632426 | |

| Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-73-3 | |

| Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical properties, structure, synthesis, and known biological significance, offering a valuable resource for scientists working with pyrrole-based scaffolds.

Introduction: The Significance of Nitropyrrole Scaffolds

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group (—NO₂) onto this scaffold, creating nitropyrrole derivatives, profoundly alters the electronic properties and reactivity of the ring. The strong electron-withdrawing nature of the nitro group is a key structural feature that can enhance the biological activity of the molecule.[2] This is exemplified by the pyrrolomycin family of natural products, which are polyhalogenated nitropyrroles with potent antibiotic properties.[2][3] this compound belongs to this important class of compounds and serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]

Physicochemical and Structural Properties

This compound is an organic compound with the chemical formula C₆H₆N₂O₄.[4] Its structure consists of a pyrrole ring substituted with a nitro group at the 5-position and a methyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13138-73-3 | [4] |

| Molecular Formula | C₆H₆N₂O₄ | [4] |

| Molecular Weight | 170.12 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 193 °C | N/A |

| Purity | Typically ≥95% | [4] |

Spectroscopic Profile

3.1. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[5] For this compound, the key characteristic absorptions are expected for the N-H, C=O (ester), and N-O (nitro group) stretching vibrations. A transmission IR spectrum for a compound identified as "5-nitropyrrole-2-carboxylic acid, methyl ester" is available and shows characteristic peaks.[6]

Table 2: Predicted Characteristic IR Absorptions

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (pyrrole) | Stretch | 3400-3200 (broad) |

| C-H (aromatic) | Stretch | 3150-3050 |

| C=O (ester) | Stretch | 1730-1715 |

| C=C (aromatic) | Stretch | 1620-1450 |

| NO₂ (asymmetric) | Stretch | 1550-1500 |

| NO₂ (symmetric) | Stretch | 1360-1320 |

| C-O (ester) | Stretch | 1300-1150 |

| C-N (pyrrole) | Stretch | 1200-1000 |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the methyl ester protons, and the N-H proton. The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing effects of the nitro and carboxylate groups.

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the methyl carbon of the ester.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (170.12).

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process typically involving the formation of the pyrrole ring, followed by nitration and esterification, or by functional group manipulation of a pre-existing pyrrole scaffold. A common strategy involves the nitration of a pyrrole-2-carboxylate precursor.[7]

4.1. Conceptual Synthesis Workflow

A plausible synthetic route involves two key transformations:

-

Esterification of Pyrrole-2-carboxylic Acid: The starting material, pyrrole-2-carboxylic acid, can be converted to its methyl ester, Methyl 2-pyrrolecarboxylate.

-

Nitration of Methyl 2-pyrrolecarboxylate: The subsequent electrophilic nitration of the methyl ester introduces the nitro group onto the pyrrole ring, primarily at the 5-position due to the directing effects of the existing substituents.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. spectrabase.com [spectrabase.com]

- 7. CN111875531B - Method for preparing 3-nitropyrrole based on sodium peroxodisulfate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 13138-73-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Nitropyrroles

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group onto this privileged scaffold dramatically alters its electronic properties and biological activity, opening new avenues for drug design and development. Methyl 5-nitro-1H-pyrrole-2-carboxylate, a key building block in this class, offers a unique combination of functionalities that make it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on practical insights for laboratory use.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 13138-73-3 | [2] |

| Molecular Formula | C₆H₆N₂O₄ | - |

| Molecular Weight | 170.12 g/mol | - |

| Appearance | Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Structural Formula:

Caption: Chemical structure of this compound.

Spectral Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The pyrrole ring protons are expected to appear as doublets in the aromatic region (δ 6.0-8.0 ppm). The proton at the C4 position will likely be the most downfield due to the electron-withdrawing effects of the adjacent nitro group.

-

The methyl ester protons will appear as a singlet around δ 3.8-4.0 ppm.

-

The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (δ > 9.0 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the ester group is expected to be in the range of δ 160-170 ppm.

-

The carbons of the pyrrole ring will appear in the aromatic region (δ 100-150 ppm), with the carbon bearing the nitro group (C5) being the most deshielded.

-

The methyl carbon of the ester group will be observed around δ 50-55 ppm.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.[6]

-

Strong absorption bands around 1550 and 1350 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

-

A strong carbonyl (C=O) stretching band from the ester group around 1700-1730 cm⁻¹.

-

C-N stretching vibrations within the pyrrole ring are expected in the 1000-1300 cm⁻¹ region.[6]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 170.03.

-

Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, the nitro group (-NO₂), and cleavage of the pyrrole ring.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a suitable pyrrole precursor. A plausible and efficient laboratory-scale synthesis is outlined below, based on established methodologies for the nitration of pyrrole derivatives.[7][8]

Reaction Scheme

Caption: Synthesis of this compound via nitration.

Detailed Experimental Protocol

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 1H-pyrrole-2-carboxylate in acetic anhydride.

-

Cool the solution to -10 °C to 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nitro and carboxylate groups.

Electrophilic Aromatic Substitution

While the pyrrole ring is generally susceptible to electrophilic attack, the presence of the strongly deactivating nitro group at the 5-position and the carboxylate group at the 2-position makes further electrophilic substitution challenging. If forced, substitution would likely occur at the C4 position.

Nucleophilic Aromatic Substitution

The nitro group activates the pyrrole ring towards nucleophilic aromatic substitution, although this is less common than in nitroarenes. Strong nucleophiles could potentially displace the nitro group or react at other positions on the ring.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or catalytic hydrogenation.[9] This transformation is a key step in the synthesis of more complex molecules, as the resulting amino group can be further functionalized.

Caption: Reduction of the nitro group to an amino group.

Applications in Drug Development and Research

While specific biological activity studies on this compound are limited, the broader class of nitropyrrole derivatives has shown significant potential in various therapeutic areas.

Antimicrobial Agents

Nitropyrrole-containing natural products and their synthetic analogs have demonstrated potent antibacterial and antifungal activities.[1][10] The nitro group is often crucial for this activity. This compound serves as a valuable starting material for the synthesis of novel antimicrobial candidates. For instance, the corresponding carboxylic acid or amide derivatives can be synthesized and screened for their efficacy against various pathogens.[11]

Anticancer Agents

Several pyrrole derivatives have been investigated for their anticancer properties.[12][13] The presence of a nitro group can enhance the cytotoxic effects against cancer cell lines.[14] Research in this area involves using this compound as a scaffold to build more complex molecules with improved potency and selectivity towards cancer cells.

Insecticidal Agents

Recent studies have explored the use of new pyrrole derivatives as insecticidal agents.[15] The unique electronic and structural features of nitropyrroles make them interesting candidates for the development of novel pesticides.

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling this compound. Although a specific Safety Data Sheet (SDS) is not widely available, information from related compounds suggests the following:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[16]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its synthesis is achievable through straightforward nitration protocols, and its chemical reactivity allows for a range of functional group transformations. The broader class of nitropyrroles exhibits promising biological activities, highlighting the potential of this compound in drug discovery programs targeting infectious diseases and cancer. Researchers and scientists working with this compound should adhere to strict safety protocols to ensure its safe handling and use in the laboratory.

References

- Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.

- El-Sayed, M. A. A., El-Sawy, E. R., & Abd El-Fattah, H. I. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(4), 3863-3873.

- Hale, W. J., & Hoyt, W. (1915). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Journal of the American Chemical Society, 37(11), 2538-2547.

-

PubChem. (n.d.). 2-Nitropyrrole. National Center for Biotechnology Information. Retrieved from [Link]

- Raimondi, M. V., Presentato, A., Li Petri, G., Buttacavoli, M., Ribaudo, G., De Caro, V., ... & Alduina, R. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 10(11), 1362.

- Mane, Y. D., Surwase, S. M., Biradar, D. O., Sarnikar, Y. P., Jawle, B. H., Shinde, V. S., & Khade, B. C. (2018). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 5(11), 12345-12353.

- Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmaceutical and Pharmacological Sciences, 25, 24-40.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(14), 5427.

- Tighadouini, S., Radi, S., Siraj, B., Fichtali, I., El Hartiti, H., Bouakka, M., ... & Zarrouk, A. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6463.

- Anderson, H. J., & Huang, C. W. (1966). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Journal of Chemistry, 44(18), 2099-2104.

- Ding, X. B., & Brimble, M. A. (2018). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry, 83(20), 12436-12448.

- Gelain, A., Asai, A., Barlocco, D., Cazzaniga, G., Chiarelli, L. R., Colombo, M., ... & Villa, S. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Ali, I., Wani, W. A., & Saleem, K. (2013). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 18(11), 13687-13703.

- Desai, K. R., & Mistry, K. R. (2004). Synthesis, characterization and antimicrobial activity of novel pyrrole derivatives. E-Journal of Chemistry, 1(3), 130-135.

- Kuo, S. C., Wu, C. H., Huang, L. J., Yamamoto, K., & Yoshina, S. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Chemical & Pharmaceutical Bulletin, 29(3), 635-645.

- Thottempudi, V., & Shreeve, J. M. (2011). Rediscovering N‐Methyltetranitropyrrole – A Versatile High Energy Material via Facile Two‐step Eco‐friendly Synthetic Approach.

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]

- Sarno, F., Sala, M., Lancelot, J. C., Rault, S., & Rossi, F. (2025).

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Mote, G. D., Jagdale, S. S., & Deshmukh, M. B. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

- Kaur, R., Rani, V., Abbot, V., Kapoor, Y., Konar, D., & Kumar, K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.

- Sarno, F., Sala, M., Lancelot, J. C., Rault, S., & Rossi, F. (2025).

-

ChemSynthesis. (n.d.). ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. Retrieved from [Link]

- Pham, T. T., Guo, Z., Li, B., Lapkin, A. A., & Yan, N. (2024). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 17(1), e202300538.

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. National Institute of Standards and Technology. Retrieved from [Link]

-

Spectrabase. (n.d.). 1-Methyl-4-nitro-pyrrole-2-carboxylic acid methyl ester. Retrieved from [Link]

- Kaur, R., Rani, V., Abbot, V., Kapoor, Y., Konar, D., & Kumar, K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

- Tarasova, E. A., Andreichikov, Y. P., & Klyuev, N. A. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053-1059.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

- Pham, T. T., Guo, Z., Li, B., Lapkin, A. A., & Yan, N. (2024). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 17(1), e202300538.

-

BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Biological Magnetic Resonance Bank. Retrieved from [Link]

- Jasim, L. S., & Al-Masoudi, N. A. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 7183-7195.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. homework.study.com [homework.study.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights to support your research and development endeavors.

Core Molecular Attributes

This compound is a functionalized pyrrole derivative featuring an electron-withdrawing nitro group at the 5-position and a methyl ester at the 2-position. These substituents significantly influence the molecule's electronic properties and reactivity, making it a valuable precursor for a range of more complex molecular architectures.

Key Identifiers and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is crucial to distinguish this molecule from its isomers, such as 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid (which has the same molecular weight and formula) and methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate, to ensure the correct starting material for any synthetic application.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| CAS Number | 13138-73-3 | |

| Appearance | Solid | |

| Purity | Typically ≥95% |

Synthesis and Elucidation

The synthesis of this compound is typically achieved through the nitration of a suitable pyrrole-2-carboxylate precursor. The pyrrole ring is highly reactive towards electrophilic substitution, but the reaction conditions must be carefully controlled to avoid polymerization and to achieve the desired regioselectivity.

Logical Synthesis Pathway

The primary synthetic route involves the electrophilic nitration of Methyl 1H-pyrrole-2-carboxylate. The ester group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the nitrogen atom of the pyrrole ring is a powerful activating group, directing incoming electrophiles primarily to the C5 position. This makes the synthesis of the 5-nitro isomer relatively straightforward compared to other isomers.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of Methyl 1H-pyrrole-2-carboxylate

This protocol is a representative method for the synthesis of the title compound. The choice of a mild nitrating agent, such as nitric acid in acetic anhydride, is critical to prevent degradation of the sensitive pyrrole ring, which is prone to decomposition under harsh acidic conditions.

-

Preparation of the Nitrating Mixture:

-

In a flask maintained at a low temperature (typically below 10°C), slowly add fuming nitric acid to acetic anhydride with vigorous stirring. This creates acetyl nitrate in situ, a milder nitrating agent than a nitric/sulfuric acid mixture.

-

Causality Insight: The use of acetic anhydride as a solvent and reagent moderates the reactivity of nitric acid, preventing oxidative side reactions and polymerization of the electron-rich pyrrole starting material.

-

-

Nitration Reaction:

-

Dissolve the starting material, Methyl 1H-pyrrole-2-carboxylate, in acetic anhydride in a separate reaction vessel.

-

Cool this solution to approximately 0°C in an ice bath.

-

Add the prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the temperature does not rise significantly.

-

Trustworthiness: Maintaining a low temperature is paramount for controlling the exothermic reaction and ensuring the selective formation of the desired product while minimizing byproducts.

-

-

Workup and Isolation:

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period.

-

Quench the reaction by carefully pouring the mixture onto crushed ice or into cold water. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

-

Collect the solid product by filtration, wash it with cold water until the filtrate is neutral, and then dry it under a vacuum.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield pure this compound.

-

A similar procedure is noted in a doctoral thesis from the University of Siena, where a related pyrrole precursor was treated with potassium carbonate in anhydrous methanol at 0°C, indicating that base-mediated conditions can also be relevant in the synthesis or manipulation of these compounds.[2]

Chemical Reactivity and Applications

The presence of both a nitro group and a methyl ester on the pyrrole scaffold makes this compound a versatile intermediate for further chemical transformations.

Reactivity Profile

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄). This provides a synthetic handle to introduce a key amino group, forming Methyl 5-amino-1H-pyrrole-2-carboxylate, a valuable precursor for constructing fused heterocyclic systems or for derivatization via acylation or alkylation.

-

Reactions at the Ester Group: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or can be converted to an amide by reaction with amines. These transformations allow for the introduction of diverse functional groups and the extension of the molecular framework.

-

N-H Functionalization: The pyrrolic N-H can be deprotonated with a suitable base and alkylated or acylated, allowing for further modification of the molecule's properties.

Caption: Key chemical transformations of the title compound.

Applications in Drug Discovery and Development

The nitropyrrole moiety is a recognized pharmacophore present in several natural products with potent biological activities.[1] The title compound serves as a crucial starting material for the synthesis of these more complex molecules.

-

Antibacterial Agents: 5-nitropyrrole derivatives have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.[1] The nitro group is often essential for the biological activity, and its reduction within the bacterial cell can lead to the formation of cytotoxic reactive nitrogen species.

-

Anticancer and Antiviral Research: The pyrrole scaffold is a common feature in numerous compounds investigated for anticancer and antiviral properties. The ability to functionalize this compound at multiple positions allows for the generation of diverse libraries of compounds for high-throughput screening.

-

Prodrug and Linker Technologies: The nitroaromatic group is a trigger for selective release in hypoxic environments, such as those found in solid tumors.[2] This makes the compound an interesting building block for the design of hypoxia-activated prodrugs or for use in self-immolative linkers in antibody-drug conjugates (ADCs).[2]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: It is classified as causing skin and eye irritation.[1]

-

Incompatible Materials: Avoid strong oxidizing agents.[1]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[1]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity, stemming from the strategically placed nitro and ester functional groups, provides chemists with a versatile platform for the synthesis of novel, biologically active compounds. A thorough understanding of its properties and synthetic routes, as detailed in this guide, is essential for leveraging its full potential in research and drug development pipelines.

References

-

University of Siena. (2022, April 27). New reactions and substrates for orthogonal bioconjugation. Usiena air. [Link]

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]

-

Di Sarno, V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112718. [Link]

Sources

"Methyl 5-nitro-1H-pyrrole-2-carboxylate" synthesis from methyl pyrrole-2-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 5-nitro-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthesis of this compound from its precursor, methyl pyrrole-2-carboxylate. This process, a cornerstone of heterocyclic chemistry, involves the electrophilic nitration of a substituted pyrrole ring. This document is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. Our approach emphasizes the causality behind experimental choices, ensuring a reproducible and well-understood synthetic procedure.

Introduction and Strategic Importance

This compound is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds and complex organic molecules. The introduction of a nitro group onto the pyrrole scaffold provides a versatile chemical handle for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution. Pyrrole derivatives are known to exhibit diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties.

The synthesis from methyl pyrrole-2-carboxylate is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system. However, the pyrrole ring's high reactivity makes it susceptible to degradation and polymerization under harsh acidic conditions typically used for nitration (e.g., mixed nitric and sulfuric acids).[1][2] Therefore, the choice of a milder nitrating agent is paramount for achieving a successful and high-yielding reaction. This guide focuses on the widely accepted and effective method using acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

Reaction Mechanism and Regioselectivity

The nitration of methyl pyrrole-2-carboxylate is a textbook example of an electrophilic aromatic substitution reaction. The key to understanding this synthesis lies in the electronic nature of the pyrrole ring and the choice of reagents.

The Nitrating Agent: Acetyl Nitrate

The pyrrole ring is highly activated and can be destroyed by strong mineral acids.[2] To circumvent this, a milder electrophile, the nitronium ion (NO₂⁺), is generated under less aggressive conditions. This is achieved by reacting fuming nitric acid with acetic anhydride. The acetic anhydride serves two purposes: it reacts with the nitric acid to form acetyl nitrate, which then dissociates to form the nitronium ion, and it acts as the solvent for the reaction.

Generation of the Electrophile: HNO₃ + (CH₃CO)₂O → CH₃COONO₂ (Acetyl Nitrate) + CH₃COOH CH₃COONO₂ ⇌ NO₂⁺ (Nitronium ion) + CH₃COO⁻

Regioselectivity: The α-Position (C5) Attack

Electrophilic substitution on the pyrrole ring preferentially occurs at the α-positions (C2 and C5).[1][3] This is because the carbocation intermediate formed by attack at these positions is more stable, with the positive charge delocalized over three atoms, including the nitrogen, through resonance.[3][4] In contrast, attack at a β-position (C3 or C4) results in a less stable intermediate with charge delocalization over only two carbon atoms.

In the case of methyl pyrrole-2-carboxylate, the C2 position is already substituted. The methyl carboxylate group is an electron-withdrawing group, which slightly deactivates the ring. However, the powerful directing effect of the ring nitrogen still dictates that the incoming electrophile will attack the available α-position, which is C5.

The diagram below illustrates the mechanistic pathway for the formation of this compound.

Caption: Mechanism of nitration of methyl pyrrole-2-carboxylate.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures and must be performed with strict adherence to safety guidelines.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Methyl pyrrole-2-carboxylate | 125.13 | 10.0 g (0.08 mol) | Starting material |

| Acetic Anhydride | 102.09 | 100 mL | Reagent and solvent |

| Fuming Nitric Acid (>90%) | 63.01 | 7.5 mL (~0.18 mol) | Corrosive, strong oxidizer |

| Crushed Ice/Water | - | ~500 g | For quenching |

| Ethanol/Methanol | - | As needed | Recrystallization solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | For neutralization |

Equipment: 250 mL three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath, Buchner funnel, filtration apparatus.

Step-by-Step Procedure

-

Preparation of Nitrating Mixture: In a 100 mL beaker, cool 40 mL of acetic anhydride to 0°C using an ice bath. While stirring, add 7.5 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C. This in situ formation of acetyl nitrate is highly exothermic and must be controlled.

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g of methyl pyrrole-2-carboxylate in 60 mL of acetic anhydride.

-

Initiation of Nitration: Cool the solution of the pyrrole ester to -10°C using an ice-salt bath.

-

Controlled Addition: Add the previously prepared cold nitrating mixture dropwise to the stirred pyrrole solution over approximately 60-90 minutes. It is critical to maintain the internal reaction temperature below -5°C throughout the addition to minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at -5°C to 0°C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the crude product.

-

Isolation: Allow the ice to melt completely. The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing and Neutralization: Wash the filter cake thoroughly with cold water until the filtrate is neutral to litmus paper. This removes residual acids. A wash with a cold, dilute sodium bicarbonate solution may be used if the product remains highly acidic, followed by a final wash with cold water.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (~40-50°C) to a constant weight.

Visualization of Experimental Workflow

The following diagram outlines the complete experimental workflow from preparation to final product characterization.

Sources

Spectroscopic Profile of Methyl 5-nitro-1H-pyrrole-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of methyl 5-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The information presented herein is synthesized from available literature and predictive analysis based on structurally similar compounds, providing a robust framework for researchers in the field.

Introduction

This compound (C₆H₆N₂O₄, Molar Mass: 170.12 g/mol ) is a substituted pyrrole, a five-membered aromatic heterocycle. The pyrrole ring is a fundamental scaffold in numerous natural products and pharmaceuticals. The presence of both an electron-withdrawing nitro group and a methyl ester functionality on the pyrrole ring creates a unique electronic environment that dictates its chemical reactivity and spectroscopic properties. Accurate characterization using a suite of analytical techniques is paramount for confirming its identity and purity in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the two aromatic protons on the pyrrole ring, and the methyl protons of the ester group. Based on data for the analogous ethyl ester, the following chemical shifts can be predicted[1]:

-

N-H Proton: A broad singlet is anticipated in the region of δ 9.0-11.5 ppm. The significant downfield shift is attributed to the aromatic character of the pyrrole ring and the deshielding effect of the adjacent nitro group[1]. The chemical shift of this proton is highly dependent on solvent and concentration.

-

Aromatic Protons (Pyrrole Ring): Two doublets are expected for the vicinally coupled protons at the C3 and C4 positions. The proton at C4, being adjacent to the electron-withdrawing nitro group, is expected to be more deshielded and resonate further downfield than the proton at C3.

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is expected, likely in the range of δ 3.8-4.0 ppm.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 9.0 - 11.5 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| H-4 | Downfield | Doublet | Deshielded by the adjacent nitro group. |

| H-3 | Upfield | Doublet | |

| -OCH₃ | 3.8 - 4.0 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound is expected to display six distinct signals. A thesis from the University of Siena reports the following ¹³C NMR data in CDCl₃ at 150 MHz: δ 173.30, 124.03, 119.85, 110.25, 22.19[2]. However, this data appears to be incomplete, as only five signals are listed for a molecule with six unique carbons. For a more complete picture, expected chemical shifts based on analysis of the parent carboxylic acid are also considered[3].

| Carbon | Reported Chemical Shift (δ, ppm)[2] | Expected Chemical Shift Range (δ, ppm)[3] | Notes |

| C=O (Ester) | 173.30 | 160 - 175 | The carbonyl carbon is the most downfield signal. |

| C5 | Not explicitly assigned | Downfield | Attached to the electron-withdrawing nitro group. |

| C2 | Not explicitly assigned | Downfield | Attached to the electron-withdrawing ester group. |

| C4 | 124.03 or 119.85 or 110.25 | 110 - 130 | Aromatic region. |

| C3 | 124.03 or 119.85 or 110.25 | 110 - 130 | Aromatic region. |

| -OCH₃ | 22.19 | 50 - 60 | The reported value of 22.19 ppm is unusually upfield for an ester methyl and may be a typographical error. |

It is crucial for researchers to acquire their own high-resolution ¹³C NMR data for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups. The expected absorption bands are based on data for the corresponding carboxylic acid and ethyl ester derivatives[1][3].

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibration Mode |

| N-H (Pyrrole) | 3100 - 3150 | Stretching |

| C-H (Aromatic) | ~3000 | Stretching |

| C=O (Ester) | 1710 - 1730 | Stretching |

| NO₂ (Nitro) | 1500 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-O (Ester) | 1000 - 1300 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the molecular weight is 170.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 170. The fragmentation pattern is expected to be influenced by the nitro and ester groups. Common fragmentation pathways for the related carboxylic acid include the loss of a hydroxyl radical and the entire carboxyl group[3]. For the methyl ester, characteristic fragmentation would likely involve:

-

Loss of the methoxy group (-OCH₃): leading to a fragment at m/z 139.

-

Loss of the entire ester group (-COOCH₃): resulting in a fragment at m/z 111.

-

Loss of the nitro group (-NO₂): giving a fragment at m/z 124.

| Ion | m/z | Identity |

| [M]⁺ | 170 | Molecular Ion |

| [M - OCH₃]⁺ | 139 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 111 | Loss of carbomethoxy radical |

| [M - NO₂]⁺ | 124 | Loss of nitro radical |

Experimental Protocol: Acquisition of a ¹³C NMR Spectrum

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Objective: To obtain a quantitative and high-resolution ¹³C NMR spectrum for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; the compound must be fully soluble.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

-

Tune the ¹³C probe to the correct frequency.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a standard pulse program for ¹³C NMR with proton decoupling (e.g., zgpg30).

-

Set the number of scans to a sufficient value to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).

-

Incorporate a relaxation delay (D1) of at least 2 seconds to allow for full relaxation of the carbon nuclei, which is important for accurate integration if needed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Perform baseline correction.

-

Integrate the signals if quantitative analysis is required.

-

Peak pick and annotate the spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

References

-

University of Siena. (2022). New reactions and substrates for orthogonal bioconjugation. Usiena air. [Link]

Sources

"Methyl 5-nitro-1H-pyrrole-2-carboxylate" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Methyl 5-nitro-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical, field-proven methodologies for characterizing this important chemical entity. We will explore the theoretical underpinnings of its physicochemical properties, provide detailed, step-by-step protocols for solubility and stability testing, and offer expert recommendations for handling and storage. The causality behind each experimental choice is explained to ensure that the described protocols are self-validating and scientifically robust.

Introduction and Compound Overview

This compound (CAS No. 13138-73-3) is a heterocyclic compound featuring a pyrrole core, a functional group known for its presence in a wide array of biologically active molecules and natural products.[1][2][3] The presence of both an electron-withdrawing nitro group and a methyl ester substituent makes it a versatile intermediate in organic synthesis and medicinal chemistry.

A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its successful application. Solubility dictates the choice of reaction solvents, purification methods, and the feasibility of formulation for biological screening. Stability determines appropriate storage conditions, shelf-life, and the reliability of experimental results, as degradation can lead to inconsistent outcomes and the emergence of unknown impurities. This guide provides the necessary protocols to empirically determine these critical parameters.

Core Physicochemical Properties

A summary of the fundamental properties of this compound is presented below. While some data is available from commercial suppliers, quantitative solubility and comprehensive stability profiles are not widely published, necessitating the experimental approach detailed in subsequent sections.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 13138-73-3 | [4] |

| Molecular Formula | C₆H₆N₂O₄ | [5] |

| Molecular Weight | 170.12 g/mol | [6][7] |

| Appearance | Solid (form may vary) | [5] |

Solubility Profiling: A Methodological Approach

Predicting solubility is complex; therefore, empirical determination is essential. The polarity of this compound is influenced by the polar nitro and ester groups and the aromatic pyrrole ring. This suggests moderate solubility in polar organic solvents and lower solubility in non-polar hydrocarbons and water. We present two robust methods for quantification.

Causality of Solvent Selection

The choice of solvents for screening is critical. A diverse panel covering a range of polarities and hydrogen bonding capabilities is required to build a comprehensive solubility profile.

| Solvent Category | Recommended Solvents | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Ethyl Acetate (EtOAc) | Capable of dissolving polar compounds without interfering via hydrogen bond donation. DMSO is a powerful, universal solvent for initial stock preparation. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | Can act as both hydrogen bond donors and acceptors. Water is a critical solvent for assessing biological relevance. |

| Non-Polar | Toluene, Dichloromethane (DCM), Hexanes | Useful for understanding solubility in organic synthesis and chromatography systems. |

Experimental Protocol 1: Kinetic Solubility Determination

This high-throughput method is ideal for early-stage screening. It measures the solubility of a compound as it precipitates out of a DMSO stock solution diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Aqueous Dilution: Transfer a small, precise volume from each well into a corresponding well of a new 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.

-

Equilibration: Shake the plate for 2 hours at room temperature to allow for precipitation.

-

Measurement: Analyze the plate using a nephelometry or UV-Vis plate reader. The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Measurement.

Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard, measuring the concentration of a saturated solution in true equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sample Extraction: Carefully remove a precise aliquot from the supernatant.

-

Dilution & Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.3).

Caption: Workflow for Thermodynamic Solubility Measurement.

Stability Assessment: A Forced Degradation Approach

The stability of this compound must be understood to ensure its integrity. The pyrrole ring is known to be sensitive to strong acids and light, which can cause polymerization or degradation.[8][9][10] A forced degradation study is the most effective way to identify potential liabilities.

Potential Degradation Pathways

Understanding the molecule's structure allows us to hypothesize its primary degradation routes, which informs the design of the forced degradation study.

Caption: Potential Degradation Pathways for the Compound.

Experimental Protocol: Forced Degradation Study

Methodology:

-

Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable co-solvent system (e.g., Acetonitrile/Water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acidic: Add 0.1 M HCl, incubate at 60 °C for 24 hours.

-

Basic: Add 0.1 M NaOH, incubate at 60 °C for 24 hours.

-

Oxidative: Add 3% H₂O₂, incubate at room temperature for 24 hours.

-

Thermal: Incubate a solution at 80 °C for 72 hours.

-

Photolytic: Expose a solution to a calibrated light source (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in foil.

-

-

Time Points: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

-

Neutralization: Quench the acidic and basic samples to a neutral pH.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and profile the formation of degradants.

Analytical Method: Stability-Indicating HPLC-UV

A robust HPLC method is required to separate the parent compound from all potential degradation products.

Instrument and Conditions:

-

System: HPLC or UHPLC system with a UV/PDA detector.[11]

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient: A typical starting gradient would be 5-95% B over 10 minutes. This must be optimized to ensure separation of all peaks.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (a UV scan should be performed; likely between 270-350 nm due to the nitro-aromatic system).

-

Validation: A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and each other. Peak purity analysis using a PDA detector is essential for validation.

Caption: Workflow for HPLC-based Stability Analysis.

Recommended Handling and Storage

Based on the known chemistry of pyrroles and the likely outcomes of the stability studies, the following handling and storage procedures are recommended to preserve the integrity of this compound.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration or freezing (-20 °C) is advisable to minimize degradation.

-

Light Sensitivity: Protect from light at all times. Use amber vials or wrap containers in aluminum foil.[8][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are likely to cause rapid degradation.[8]

Conclusion

While this compound is a valuable synthetic intermediate, its utility is fundamentally linked to a clear understanding of its physical and chemical properties. This guide establishes that direct, published data on its solubility and stability is scarce. However, by employing the detailed, robust protocols provided—kinetic and thermodynamic solubility measurements, forced degradation studies, and stability-indicating HPLC analysis—researchers can generate the high-quality, reliable data required for their work. The compound is predicted to have good solubility in polar organic solvents but is likely susceptible to degradation under harsh acidic, basic, and photolytic conditions. Adherence to the recommended handling and storage procedures is paramount to ensuring its quality and the reproducibility of experimental results.

References

-

ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate . ChemSynthesis. [Link]

-

5-Nitro-1H-pyrrole-2-carboxylic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30 and synthetic bacteriochlorins 31 . ResearchGate. [Link]

-

1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID . Sunway Pharm Ltd. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . MDPI. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . PMC, NIH. [Link]

-

Heterocyclic Compounds . Unknown. [Link]

-

Pyrrole - Wikipedia . Wikipedia. [Link]

-

Nitration of pyrrole with sulfuric and nitric acids . Chemistry Stack Exchange. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]

- 6. 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. 1-METHYL-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID CAS#: 1873-12-7 [amp.chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Page loading... [guidechem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Health and Safety of Methyl 5-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound that holds significant interest in medicinal chemistry and drug discovery. Its pyrrole scaffold is a common motif in numerous biologically active natural products and pharmaceuticals.[1] The presence of a nitro group, a strong electron-withdrawing moiety, can confer potent biological activities, as seen in pyrrolomycin antibiotics.[2] This makes this compound a valuable building block for the synthesis of novel therapeutic agents.[1]

However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its health and safety profile. As an experimental product, its properties are not yet fully evaluated, and a cautious and informed approach is paramount for all personnel handling it.[3] This guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing upon available data for the compound itself and related nitroaromatic and nitropyrrole derivatives to offer a conservative and robust safety assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are skin and eye irritation.[3]

Table 1: GHS Classification for this compound [3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

Pictogram:

Signal Word: Warning

Precautionary Statements: [3]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

The classification as a skin and eye irritant is based on the potential of the compound to cause reversible inflammatory effects upon contact.

Toxicological Profile: An Evidence-Based Assessment

Acute Effects:

-

Skin and Eye Irritation: Direct contact is known to cause skin and eye irritation.[3] The mechanism is likely related to the chemical's reactivity and ability to interact with biological macromolecules in the skin and eyes.

-

Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[4]

-

Ingestion: While no specific data exists for this compound, ingestion of other nitroaromatic compounds can lead to a range of adverse effects.

Chronic Effects and Mutagenicity:

A significant concern with nitroaromatic compounds is their potential for mutagenicity and cytotoxicity. Studies on related nitropyrrole compounds have demonstrated these effects:

-

Mutagenicity: Research on nitropyrrole compounds derived from the reaction of 2-acetylpyrrole with nitrite has shown them to be moderately mutagenic in Salmonella strains TA98 and TA100 without metabolic activation.[3] This suggests they can directly interact with DNA to cause mutations.

-

Cytotoxicity: The same study found that these nitropyrrole compounds were markedly cytotoxic to mouse C3H10T1/2 cells.[3] Another study on isatin-pyrrole derivatives found that the presence of a nitro group was affiliated with anticancer activity, indicating a cytotoxic effect on cancer cell lines.[5]

The mechanism of toxicity for many nitroaromatic compounds involves their metabolic reduction to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can form adducts with DNA and proteins, leading to cellular damage and mutations.[6] Given this, it is prudent to handle this compound as a potential mutagen and cytotoxic agent.

Reactivity and Stability: A Guide for Safe Experimentation

Understanding the chemical reactivity and stability of this compound is crucial for designing safe experiments and for its proper storage.

Chemical Stability:

The compound is expected to be stable under recommended storage conditions. However, like many nitroaromatic compounds, it may be sensitive to heat.

Conditions to Avoid:

-

High Temperatures: Avoid overheating, as this can lead to thermal decomposition.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[7] Reactions with these can be vigorous and may lead to the generation of hazardous products.

Hazardous Decomposition Products:

Under fire conditions, or upon significant thermal decomposition, this compound is expected to emit toxic fumes. The primary hazardous decomposition products are:[4][7]

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

The presence of the nitro group makes the formation of NOx a significant concern during decomposition.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize exposure and ensure a safe laboratory environment.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H6N2O4 | [3] |

| Molecular Weight | 170.12 g/mol | [3] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | 193 °C | [4] |

| Boiling Point | 342.2±22.0 °C at 760 mmHg | [4] |

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of any dust or vapors.[3]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing direct contact with the compound.

Table 3: Personal Protective Equipment (PPE) Selection Guide [3]

| Protection Type | Recommendation | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or dust. |

| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile). A lab coat should be worn. | To prevent skin irritation upon contact. |

| Respiratory Protection | A NIOSH-approved respirator may be required for operations that generate significant dust or aerosols. | To prevent respiratory tract irritation. |

Hygiene Measures:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and washed before reuse.[3]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

-

Keep away from incompatible materials.

-

The recommended storage temperature is room temperature.[8]

Experimental Workflows and Diagrams

Visualizing safety protocols can enhance understanding and compliance. The following diagrams illustrate key safety workflows.

Diagram 1: Safe Handling Workflow in a Laboratory Hood

Caption: Decision-making workflow for responding to accidental exposure to this compound.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

-

Dispose of unused material and contaminated waste in accordance with federal, state, and local environmental regulations. [3]* Contact a licensed professional waste disposal service to dispose of this material. [3]* Do not dispose of down the drain or with household waste.

Ecotoxicological Information

There is currently no specific data available on the ecotoxicological effects of this compound. [3]However, given that many heterocyclic pharmaceuticals can be persistent in the environment and may have adverse effects on aquatic life, it is crucial to prevent its release into the environment. [9]

Conclusion

This compound is a valuable compound for research and development, but it must be handled with a high degree of caution. The primary known hazards are skin and eye irritation. However, based on data from structurally related compounds, there is a potential for mutagenicity and cytotoxicity that must be considered. A thorough understanding of its reactivity and adherence to stringent safe handling protocols, including the consistent use of appropriate personal protective equipment and engineering controls, are essential for mitigating the risks associated with its use. In the absence of comprehensive toxicological data, a conservative approach to safety is not just recommended, but imperative.

References

-

PubChem. (n.d.). 2-Nitropyrrole. Retrieved from [Link]

- Spelta, C., et al. (2016). Mutagenicity of nitroaromatic degradation compounds. Chemosphere, 144, 233-239.

- Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.

- Santoso, M., et al. (2021). Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. Bioorganic & Medicinal Chemistry Letters, 48, 128258.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]

-

KOLAB. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

- MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 11(5), 434.

Sources

- 1. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mutagenicity of nitroaromatic degradation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to Methyl 5-nitro-1H-pyrrole-2-carboxylate: Synthesis, Properties, and Applications

This compound is a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's architecture, featuring a pyrrole core functionalized with both an electron-withdrawing nitro group and a methyl ester, renders it a highly versatile and reactive intermediate.[1][2] The pyrrole scaffold itself is a privileged structure in drug discovery, forming the nucleus of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]

The introduction of a nitro group at the 5-position profoundly influences the electronic properties of the pyrrole ring, enhancing its utility. This functional group not only serves as a potent pharmacophore, particularly in antimicrobial agents like the naturally occurring pyrrolomycin antibiotics, but also acts as a synthetic handle for further molecular elaboration.[6][7] Similarly, the methyl ester at the 2-position provides a convenient point for modification, allowing for the construction of amides, carboxylic acids, and other derivatives to modulate physicochemical properties and biological targets. This guide provides a comprehensive overview of the synthesis, chemical behavior, and strategic applications of this compound for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its application in research and development.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13138-73-3 | [2] |

| Molecular Formula | C₆H₆N₂O₄ | [2] |

| Molecular Weight | 170.12 g/mol | [2][8] |

| Appearance | Solid | [9] |

| Melting Point | 193 °C | [2] |

| Predicted Density | 1.447 ± 0.06 g/cm³ | [2] |

Spectroscopic Characterization

| Predicted Spectroscopic Data | |

| ¹H NMR | The two protons on the pyrrole ring (H-3 and H-4) would appear as doublets due to coupling with each other. Given the deshielding effect of the adjacent EWGs, their chemical shifts would be expected in the downfield region, likely between δ 7.0 and 8.0 ppm. The N-H proton would appear as a broad singlet, typically at a very downfield shift (>10 ppm). The methyl ester protons would be a sharp singlet around δ 3.9 ppm. |

| ¹³C NMR | The carbonyl carbon of the ester would be observed around δ 160-165 ppm. The pyrrole ring carbons would also be significantly shifted. C2 and C5, being directly attached to the EWGs, would be downfield, while C3 and C4 would be further upfield. The methyl carbon of the ester would appear around δ 52 ppm. |

| Infrared (IR) | Characteristic peaks would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹, N-O stretching vibrations for the nitro group at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric), and an N-H stretch around 3300 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 170. |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the electrophilic nitration of a pre-formed pyrrole ester. The reactivity of the final product is dictated by its three key functional components: the pyrrole ring, the nitro group, and the methyl ester.

Synthetic Workflow: Electrophilic Nitration

The most direct route involves the nitration of Methyl 1H-pyrrole-2-carboxylate. The ester group at the C2 position is an electron-withdrawing, meta-directing group in classical aromatic chemistry. However, in the electron-rich pyrrole system, it deactivates the ring towards electrophilic substitution but still directs incoming electrophiles to the C4 and C5 positions. The C5 position is generally favored.

A common and effective nitrating agent for moderately deactivated pyrroles is a mixture of nitric acid and acetic anhydride, which generates the potent electrophile acetyl nitrate in situ.[1] This method provides a controlled way to introduce the nitro group.

Caption: Synthetic workflow for the nitration of a pyrrole precursor.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative, based on established procedures for pyrrole nitration. Researchers should consult specific literature and perform appropriate safety assessments.

-

Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in acetic anhydride at 0 °C under an inert atmosphere (e.g., nitrogen).

-